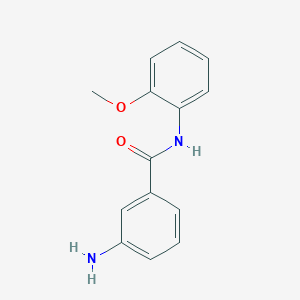

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide is a compound that can be associated with a variety of chemical and biological studies. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for different activities, such as receptor binding affinity, antiproliferative activity, gastroprokinetic activity, and cytotoxicity. These studies often involve modifications of the benzamide moiety and substitutions on the phenyl ring, which can significantly alter the biological activity and physical properties of these compounds .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step reactions starting from substituted benzoic acids or their functionalized derivatives. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions, chlorination, and further functional group transformations . Similarly, the synthesis of 4-amino-5-chloro-2-ethoxybenzamides with various heteroalicycles required the replacement of specific atoms in the morpholine ring and subsequent evaluation for biological activity . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve the desired structural features and purity of the final benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system, and the bond lengths and angles were compared with those obtained from density functional theory (DFT) calculations . The molecular structure can greatly influence the biological activity, as seen in the study of gastroprokinetic agents where the direction of the N-benzyl group was found to be crucial .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrogenation, esterification, and reductive chemistry. For example, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved hydrogenation and esterification steps under optimized conditions to achieve high yields . The reductive chemistry of benzamide derivatives can also be complex, leading to the formation of various reduced species with different cytotoxicities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential use as pharmaceutical agents. The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, can be investigated using theoretical calculations to predict reactivity and interactions with biological targets . Additionally, the intermolecular interactions in the crystal structures, such as hydrogen bonding and pi-pi stacking, can affect the compound's solid-state properties and its behavior in biological systems .

科学的研究の応用

Cardiovascular Properties

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide, a derivative in the class of benzamides, has been explored for its cardiovascular properties. Studies on similar compounds, such as 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide, have shown effects on cardiovascular activities, such as increasing celiac and mesenteric arterial blood flow, cardiac contractility, and respiratory rate in animal models. This suggests potential applications in cardiovascular therapeutics (Hirohashi et al., 1993).

Anti-Ulcer Properties

Research into the anti-ulcer properties of benzamide derivatives has been significant. A study on the synthesis and evaluation of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which are structurally related to N-(3-Amino-4-chlorophenyl)-3-methylbenzamide, revealed that certain compounds exhibited significant anti-ulcer activity (Hosokami et al., 1992). This line of research indicates the potential for N-(3-Amino-4-chlorophenyl)-3-methylbenzamide in the development of new treatments for gastric ulcers.

Drug Synthesis and Characterization

The synthesis and characterization of compounds in the benzamide class, including those similar to N-(3-Amino-4-chlorophenyl)-3-methylbenzamide, have been a focus of research. Studies have been conducted on the synthesis of tritium-labeled compounds for potential use in receptor studies and drug development (Hong et al., 2015). Such research can aid in the understanding of drug-receptor interactions and pharmacokinetics.

Inhibitory Effects on Kinase Proteins

Compounds structurally related to N-(3-Amino-4-chlorophenyl)-3-methylbenzamide have been investigated for their inhibitory effects on kinase proteins. For example, studies on kinesin spindle protein inhibitors have identified certain benzamide derivatives as potential anticancer agents due to their ability to arrest cells in mitosis and induce cellular death (Theoclitou et al., 2011). This research opens avenues for the use of N-(3-Amino-4-chlorophenyl)-3-methylbenzamide in oncology.

Safety And Hazards

特性

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMXSZWDYSJPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)